molecular formula C4H9NOS B14568839 Methyl N-methoxyethanimidothioate CAS No. 61482-29-9

Methyl N-methoxyethanimidothioate

Cat. No.: B14568839
CAS No.: 61482-29-9
M. Wt: 119.19 g/mol
InChI Key: QBODYUIZBWXQAD-UHFFFAOYSA-N
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Description

Methyl N-methoxyethanimidothioate (CAS: Not explicitly provided; inferred molecular formula: C₄H₉NO₂S) is an organosulfur compound characterized by an ethanimidothioate backbone with a methoxy (-OCH₃) group attached to the nitrogen atom and a methyl ester (-SMe) at the sulfur position.

Key spectral data for analogous compounds (e.g., methomyl) include ¹H-NMR and ¹³C-NMR chemical shifts indicative of imine (C=N) and thiomethyl (S-CH₃) groups, as well as HRMS data confirming molecular ion peaks .

Properties

CAS No.

61482-29-9

Molecular Formula

C4H9NOS

Molecular Weight

119.19 g/mol

IUPAC Name

methyl N-methoxyethanimidothioate

InChI

InChI=1S/C4H9NOS/c1-4(7-3)5-6-2/h1-3H3

InChI Key

QBODYUIZBWXQAD-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-methoxyethanimidothioate typically involves the reaction of ethanimidothioic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reactants are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated from the reaction mixture using distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl N-methoxyethanimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thioamides.

Scientific Research Applications

Chemistry: Methyl N-methoxyethanimidothioate is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is used to study the effects of thioamide-containing compounds on biological systems. It serves as a model compound for investigating the interactions of thioamides with proteins and enzymes.

Comparison with Similar Compounds

Structural and Functional Variations

The ethanimidothioate core is shared among several compounds, but substituents dictate their properties and applications:

Compound Name Substituent on Nitrogen Key Functional Groups Molecular Formula Molecular Weight (g/mol)
Methyl N-methoxyethanimidothioate Methoxy (-OCH₃) S-CH₃, C=N-OCH₃ C₄H₉NO₂S 135.19
Methomyl (Methyl N-methylcarbamoyloxyethanimidothioate) Methylcarbamoyloxy (-OCONHCH₃) S-CH₃, C=N-OCONHCH₃ C₅H₁₀N₂O₂S 162.21
Oxamyl Oxime Metabolite Hydroxy (-OH), dimethylamino (-N(CH₃)₂) S-CH₃, C=N-OH, N(CH₃)₂ C₅H₁₁N₃O₂S 177.22
Methyl [2-(4-Phenoxyphenoxy)ethoxy]ethanimidothioate 2-(4-Phenoxyphenoxy)ethoxy S-CH₃, C=N-O-(aromatic chain) C₁₇H₁₉NO₃S 317.40

Physicochemical Properties

Property This compound Methomyl Oxamyl Oxime Metabolite
LogP (Partition Coefficient) Estimated ~1.2 (methoxy enhances polarity) 0.92 ~0.5 (hydroxy increases polarity)
Solubility Moderate in polar solvents (e.g., DMF, methanol) 57.9 g/L in water (20°C) High water solubility
Stability Hydrolytically stable under neutral conditions Degrades in alkaline conditions Prone to oxidation

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